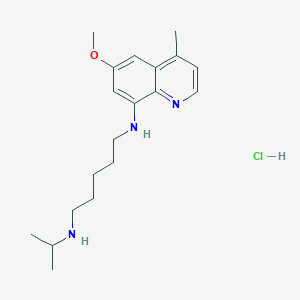
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine typically involves multiple steps, starting from the quinoline coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .
化学反应分析
Types of Reactions
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiparasitic effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine involves its interaction with specific molecular targets within cells. For instance, in the treatment of leishmaniasis, it is believed to interfere with the parasite’s metabolic pathways, leading to its death. The compound may also interact with cellular membranes, disrupting their integrity and function .
相似化合物的比较
Similar Compounds
N,N-diethyl-N’-(6-methoxy-4-methyl-quinolin-8-yl)-hexane-1,6-diamine: Another 8-amino quinoline derivative with similar applications.
N-(6-methoxy-4-methyl-quinolin-8-yl)-N-propan-2-yl-propane-1,3-diamine: A structurally related compound with potential therapeutic effects.
Uniqueness
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine stands out due to its specific structural features, which may confer unique biological activities and therapeutic potential. Its combination of functional groups and molecular configuration allows it to interact with specific targets in ways that similar compounds may not .
属性
CAS 编号 |
68219-19-2 |
|---|---|
分子式 |
C19H30ClN3O |
分子量 |
351.9 g/mol |
IUPAC 名称 |
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C19H29N3O.ClH/c1-14(2)20-9-6-5-7-10-21-18-13-16(23-4)12-17-15(3)8-11-22-19(17)18;/h8,11-14,20-21H,5-7,9-10H2,1-4H3;1H |
InChI 键 |
GBGNWPJJFJNLCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NCCCCCNC(C)C)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


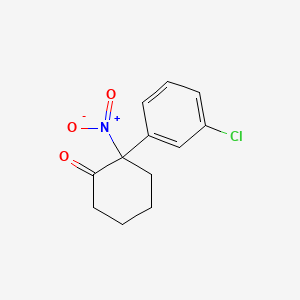
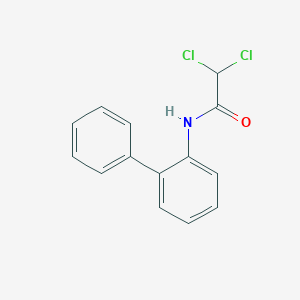
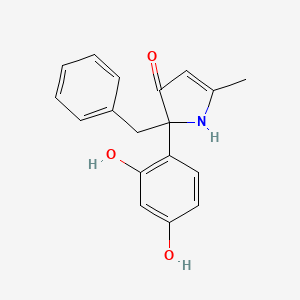

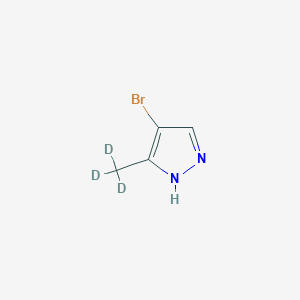
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
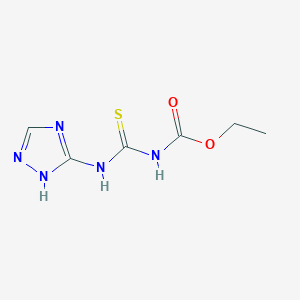
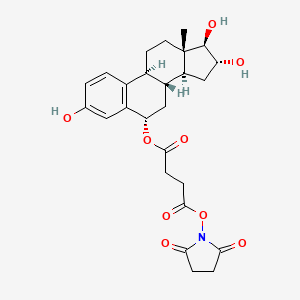
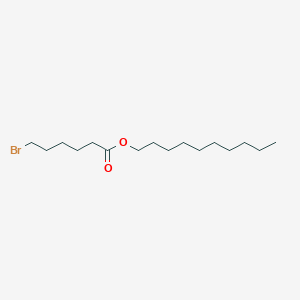
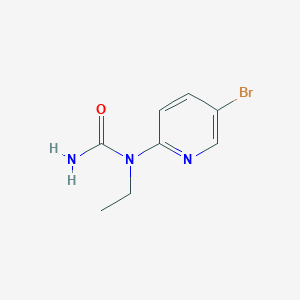

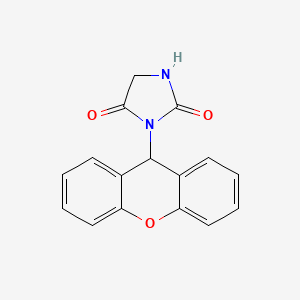

![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
